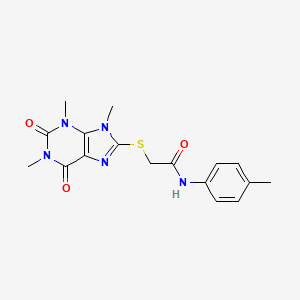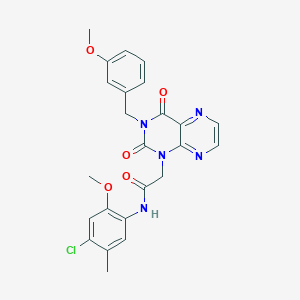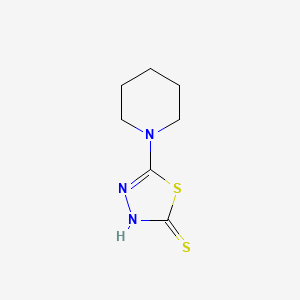
N-cyclobutyl-4,6-dimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclobutyl-4,6-dimethylpyrimidin-2-amine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . The IUPAC name of this compound is 4,6-dimethylpyrimidin-2-amine . It has a molecular formula of C6H9N3 .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in various studies . For instance, a series of metal (II) complexes of [Mn (L) (OAc)], [Co (L) (OAc)], [Ni (L) (OAc)], [Cu (L) (OAc)], and [Zn (L) (OAc)], where HL is Schiff base ligand as 2- [ (4,6-dimethylpyrimidin-2-ylimino)methyl]-6-methoxyphenol and -OAc is acetate have been synthesized .Scientific Research Applications
Synthesis and Chemical Properties
N-cyclobutyl-4,6-dimethylpyrimidin-2-amine and its derivatives have been explored for their potential in various synthetic applications. For instance, the compound has been involved in the synthesis of 1-ethynylcyclobutylamine via hydrochlorides from cyclopropylacetylene, showcasing its utility in the preparation of hydrochloride derivatives with potential applications in medicinal chemistry (Kozhushkov et al., 2010). Furthermore, the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation has highlighted its potential in creating compounds with insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).
Antimicrobial and Antifungal Applications
Research has also delved into the antimicrobial and antifungal capabilities of derivatives of this compound. A study has demonstrated the antifungal effect of certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, showing promise in the development of antifungal agents (Jafar et al., 2017).
Biological Activity and Potential Therapeutic Applications
The exploration of this compound derivatives in biological contexts has been significant. Studies involving the synthesis and evaluation of novel polyheterocyclic systems derived from this compound have shown pronounced antimicrobial properties, indicating its potential as a basis for developing new antimicrobial agents (Sirakanyan et al., 2021). Additionally, the compound's involvement in the synthesis of substituted pyrimido[4,5-d]pyrimidones through the transformation of enaminouracil further underscores its versatility and potential in medicinal chemistry (Hamama et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
N-cyclobutyl-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7-6-8(2)12-10(11-7)13-9-4-3-5-9/h6,9H,3-5H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNBIBZWSBCDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-3-oxopropanenitrile](/img/structure/B2884775.png)
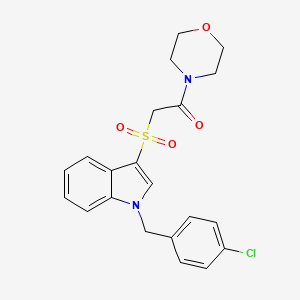
![2-((4-allyl-5-(benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2884780.png)
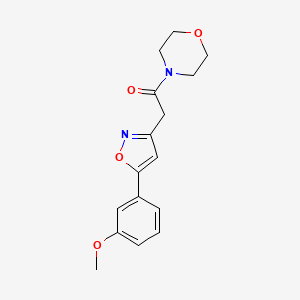
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone](/img/structure/B2884782.png)
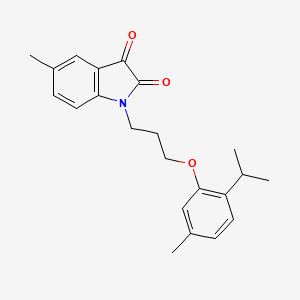


![1-bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2884789.png)
![Ethyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2884790.png)
